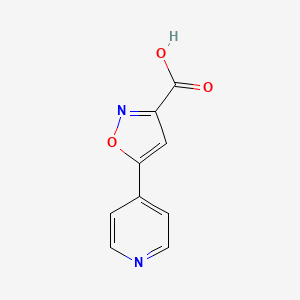![molecular formula C23H25F3N4O B2858898 (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1207025-13-5](/img/structure/B2858898.png)
(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25F3N4O and its molecular weight is 430.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone has been utilized in the synthesis of various chemical compounds. For instance, its derivatives have been employed in the creation of 1,4-dihydropyridine derivatives, which are synthesized through reactions with primary amines. These compounds showcase versatile chemical reactions, indicating their potential in a wide range of synthetic applications (Stanovnik et al., 2002).
Antimicrobial and Antimycobacterial Activities
Certain derivatives of this compound have shown significant antimicrobial and antimycobacterial activities. For example, specific derivatives displayed comparable potency to standard drugs like ciprofloxacin and ethambutol against bacterial and fungal strains. This highlights their potential as valuable agents in the development of new antimicrobial and antimycobacterial therapies (Narasimhan et al., 2011).
Optical and Fluorescence Properties
The compound has been studied for its spectral characteristics, particularly in the context of dual fluorescence. Understanding the mechanism of protic solvent-induced dual fluorescence opens up potential applications in the field of photophysics and photochemistry. Such properties could be valuable in the development of new materials for optical and electronic applications (Mishra et al., 2013).
Novel Synthetic Routes
The compound has been a key intermediate in developing new synthetic routes to various heterocyclic compounds. For example, it has facilitated the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole, offering new pathways to explore in organic synthesis and drug development (Bohle & Perepichka, 2009).
Antioxidant Studies
Derivatives of this compound have also been synthesized and tested for their potential as antioxidants. Studies have shown that some synthesized compounds exhibit significant scavenging capacity against radicals, suggesting their utility in developing new antioxidant therapies (Al-azawi, 2016).
Catalysis and Chemical Reactions
The compound has played a role in the synthesis of central nervous system agents, demonstrating its utility in medicinal chemistry. Its derivatives have shown marked inhibition of tetrabenazine-induced ptosis, a property common in most antidepressants, thus indicating its potential in the development of new CNS drugs (Martin et al., 1981).
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O/c1-28(2)18-7-5-6-17(14-18)21(31)29-12-10-16(11-13-29)15-30-20-9-4-3-8-19(20)27-22(30)23(24,25)26/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGGVDVTAVCAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)
![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)


![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)


![2,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2858829.png)
![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)



![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)